2-Benzyl-3-methyl-1-[(pyridin-3-ylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
2-Benzyl-3-methyl-1-[(pyridin-3-ylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of pyrido[1,2-a]benzimidazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3-methyl-1-[(pyridin-3-ylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminobenzimidazole with various aldehydes and ketones, followed by cyclization and functional group modifications .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where the pyridin-3-ylmethyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Various nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrido[1,2-a]benzimidazoles.
Scientific Research Applications
2-Benzyl-3-methyl-1-[(pyridin-3-ylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent.
Biological Research: Used in the study of enzyme inhibition and receptor binding.
Chemical Research: Employed in the synthesis of novel heterocyclic compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Benzyl-3-methyl-1-[(pyridin-3-ylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile involves binding to specific molecular targets such as enzymes or receptors. This binding can inhibit the activity of enzymes or block receptor signaling pathways, leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and biological system .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-3-methyl-1-(octadecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
- 2-Benzyl-3-methyl-1-{[2-(4-morpholinyl)ethyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile
- 2-Benzyl-3-methyl-1-{[3-(4-morpholinyl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile .
Uniqueness
2-Benzyl-3-methyl-1-[(pyridin-3-ylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the pyridin-3-ylmethyl group enhances its binding affinity to certain biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C26H21N5 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-benzyl-3-methyl-1-(pyridin-3-ylmethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C26H21N5/c1-18-21(14-19-8-3-2-4-9-19)25(29-17-20-10-7-13-28-16-20)31-24-12-6-5-11-23(24)30-26(31)22(18)15-27/h2-13,16,29H,14,17H2,1H3 |
InChI Key |
KAZHQLVLRUDMNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=CC=C4)NCC5=CN=CC=C5)C#N |
Origin of Product |
United States |
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